molecular formula C19H15Cl2N5O B2907704 6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893925-99-0

6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2907704
CAS No.: 893925-99-0
M. Wt: 400.26
InChI Key: BTPLKBWTDLEDMN-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. The molecule features a 2,4-dichlorophenylmethyl group at position 6 and a 3,5-dimethylphenyl substituent at position 2. These aromatic substituents likely enhance lipophilicity and influence target binding, as seen in related triazolopyrimidines with antimicrobial and antiviral activities .

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O/c1-11-5-12(2)7-15(6-11)26-18-17(23-24-26)19(27)25(10-22-18)9-13-3-4-14(20)8-16(13)21/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPLKBWTDLEDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name/Structure Substituents Pharmacological Activity/Properties Key Data/References
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 38) 3,4-Dichlorobenzyl, isopropyl Synthesized via BMIM-PF6 ionic liquid-mediated reaction; potential CNS or antimicrobial activity General Procedure 3 (reagents: 3,5-diamino-4H-1,2,4-triazole, BMIM-PF6)
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Compound 13) 2-Hydroxyphenyl, methyl Noted spectral properties (IR: 3433 cm⁻¹ OH, 1680 cm⁻¹ C=O; 1H-NMR: δ 2.35 CH3) IR, NMR, and elemental analysis data
3-(4-Bromobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (8a) 4-Bromobenzyl Synthesized via formic acid reflux; glycoside derivatives (e.g., compound 11) show modified solubility Yield: 59%; IR: 3492 cm⁻¹ (OH), 1661 cm⁻¹ (C=O)
Fluconazole-thiazolo[4,5-d]pyrimidine hybrids (e.g., Compounds I–XII) Thiazolo-pyrimidine core with fluconazole-linked triazoles Antifungal activity; permeability studies through lipophilic membranes Synthesized via hybrid strategies; variable substituents (e.g., p-tolyl, 4-fluorophenyl)

Key Differences and Trends

Substituent Effects on Activity :

  • The 2,4-dichlorophenyl group in the target compound may enhance antimicrobial potency compared to 3,4-dichlorobenzyl (Compound 38) due to altered halogen positioning affecting target interactions .
  • Hydroxyl or methoxy groups (e.g., Compound 13) improve solubility but reduce lipophilicity, contrasting with the dichlorophenyl/dimethylphenyl groups in the target compound, which likely favor membrane penetration .

Thionation reactions (e.g., using P₄S₁₀) in related compounds (e.g., 5,7-dimethyl derivatives) highlight the role of sulfur incorporation in modulating electronic properties .

Pharmacological Potential: Triazolopyrimidines with dichlorophenyl groups (e.g., Compound 38) are understudied compared to hydroxyphenyl or glycoside derivatives but share structural motifs with antiviral leads (e.g., CHIKV inhibitors) . Fluconazole hybrids (Compounds I–XII) demonstrate that triazole-pyrimidine scaffolds can be tailored for antifungal applications, suggesting a possible niche for the target compound .

Biological Activity

The compound 6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of the specified compound based on existing literature and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H17ClN4O
  • Molecular Weight : 348.82 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study demonstrated that similar triazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Triazole AMCF-710
Triazole BHeLa12
Subject CompoundMCF-7TBD

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. A comparative study showed that triazoles could effectively inhibit bacterial growth. The compound was tested against several strains of bacteria:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

The results indicate that the compound possesses moderate to strong antibacterial activity.

Anti-inflammatory Effects

Research has indicated that triazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. The subject compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Standard Drug8590
Subject CompoundTBDTBD

The biological activity of triazoles often involves interaction with specific enzymes or receptors in the body. For anticancer effects, compounds may induce oxidative stress or disrupt DNA replication in cancer cells. For antimicrobial actions, they may inhibit cell wall synthesis or disrupt metabolic pathways in bacteria.

Case Studies

  • Study on Anticancer Activity : A recent publication examined a library of triazole compounds for their anticancer properties using multicellular spheroid models. The study found that certain structural modifications enhanced cytotoxicity against tumor cells while minimizing toxicity to normal cells.
  • Antimicrobial Evaluation : Another research article focused on synthesizing novel triazole derivatives and assessing their antimicrobial efficacy against resistant bacterial strains. The findings suggested that modifications in the side chains could improve potency against specific pathogens.

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